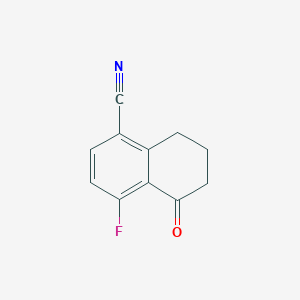

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Overview

Description

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (4F5O-THN-1CN) is a heterocyclic compound belonging to the family of tetrahydronaphthalene derivatives. It was first synthesized in the early 1990s and has since been used in a wide range of scientific research applications. 4F5O-THN-1CN has been studied for its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential for future directions. In

Scientific Research Applications

Base-Promoted Synthesis

A study detailed the base-promoted synthesis of tetrahydronaphthalenes through domino reactions, showcasing the compound's role in constructing novel polyaromatic hydrocarbons. This process involved addition-elimination, intramolecular cyclization, and ring opening and closing sequences, demonstrating its utility in organic synthesis and potential applications in material science (Thimmarayaperumal & Shanmugam, 2017).

Eco-Friendly Synthesis Approach

Research highlighted an eco-friendly approach for synthesizing multi-functionalized benzenes using a green chemistry method. It emphasized the synthesis of derivatives like tetrahydronaphthalene-1,3-dicarbonitrile through an environmentally benign mortar and pestle grinding technique, underscoring the compound's relevance in sustainable chemistry and potential for generating bioactive molecules (Damera & Pagadala, 2023).

Liquid Crystal Materials Design

A study on the design and synthesis of new liquid crystal materials identified fluoro-substituted tetrahydronaphthalene structures as key components. These compounds demonstrated significant potential in enhancing the performance of liquid crystal displays (LCDs), especially for active matrix LCDs, by offering a wide nematic temperature range, low melting points, and large values of dielectric anisotropy (Kusumoto et al., 2004).

Antitumor Agents Targeting Tubulin

A series of tetrahydronaphthalene-1,3-dicarbonitriles were synthesized and evaluated for their antitumor activity. One specific compound demonstrated high potency against various cancer cells while showing low cytotoxicity towards normal cells. Its mechanism of action included inhibiting tubulin polymerization and inducing apoptosis, suggesting its potential as a selective antitumor agent (Shaheen, El-Emam, & El-Gohary, 2020).

Modified Electrode Development

The electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene on a glassy carbon electrode was explored, resulting in a modified electrode with improved electrochemical properties. This study illustrates the compound's application in electrochemistry, particularly in developing electrodes with enhanced performance for analytical and energy storage applications (Yousef, Ragab, & Abdel-Azzem, 2010).

properties

IUPAC Name |

4-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-5-4-7(6-13)8-2-1-3-10(14)11(8)9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPRTGHYRUEZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744312 | |

| Record name | 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

CAS RN |

1260013-61-3 | |

| Record name | 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)

![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)